molecular formula C14H18N2O2 B14909716 N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide

Cat. No.: B14909716
M. Wt: 246.30 g/mol
InChI Key: KIQPIELXEPIKQZ-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide is a synthetic organic compound with a unique structure that includes a cyclopropane ring, an amide group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide typically involves the reaction of benzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-oxo-3-oxopropyl)-N-benzylcyclopropanecarboxamide, while reduction may produce N-(3-amino-3-hydroxypropyl)-N-benzylcyclopropanecarboxamide.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-3-oxopropyl)-N-benzylbenzamide
  • N-(3-amino-3-oxopropyl)-N-benzyl-4-piperidinecarboxamide

Uniqueness

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide

InChI

InChI=1S/C14H18N2O2/c15-13(17)8-9-16(14(18)12-6-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17)

InChI Key

KIQPIELXEPIKQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(CCC(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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